molecular formula C12H13FO3 B1301014 Ethyl 4-(4-fluorophenyl)-4-oxobutanoate CAS No. 41310-80-9

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate

Cat. No. B1301014
CAS RN: 41310-80-9
M. Wt: 224.23 g/mol
InChI Key: RCIGNAZAPKOTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a chemical compound that is part of a broader class of organic molecules known for their utility in various chemical reactions and potential applications in medicinal chemistry and materials science. While the specific compound Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is not directly mentioned in the provided papers, related compounds such as Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate have been synthesized and characterized, indicating the interest in fluorinated organic compounds for their unique properties and reactivity .

Synthesis Analysis

The synthesis of related fluorinated esters typically involves Knoevenagel condensation reactions, as demonstrated in the synthesis of Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate. This process involves the reaction of an aldehyde, in this case, 4-fluorobenzaldehyde, with ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions . Similar methodologies could be applied to synthesize Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, with adjustments to the starting materials and reaction conditions to accommodate the different substitution pattern on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed by spectral studies and X-ray diffraction. For instance, Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond . The presence of the fluorine atom can influence the electronic distribution and molecular geometry, which can be crucial for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluorinated esters like Ethyl 4-(4-fluorophenyl)-4-oxobutanoate can participate in various chemical reactions. For example, the related Ethyl 2-fluoro-3-oxobutanoate can undergo alkylation and decarboxylation to yield a range of fluoro-ketoalkenes, showcasing the synthetic versatility of α-fluoro-β-ketoesters as precursors for more complex fluorinated systems . The presence of the ester and ketone functionalities in these molecules provides reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate would likely be influenced by the fluorine atom's electronegativity and the compound's overall molecular structure. Fluorine atoms can significantly affect the acidity of adjacent protons, the lipophilicity of the molecule, and its metabolic stability, making fluorinated compounds particularly interesting in drug design . The exact properties would need to be determined experimentally through methods such as NMR, mass spectrometry, and chromatography, as well as by assessing the compound's solubility, melting point, and stability under various conditions.

Scientific Research Applications

Enzyme-Catalyzed Reactions and Synthesis

Research on compounds similar to Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, such as Ethyl 4-chloro-3-oxobutanoate, reveals their significance in enzyme-catalyzed asymmetric reduction. Studies have demonstrated the use of microbial aldehyde reductase in organic solvent-water diphasic systems for the reduction of these compounds. This process is essential for producing enantiomerically enriched products, a crucial aspect of pharmaceutical synthesis. The work by Shimizu et al. (1990) in "Applied and Environmental Microbiology" highlights the effectiveness of this method in overcoming limitations such as substrate instability and enzyme inhibition (Shimizu et al., 1990).

Synthesis and Antimicrobial Activities

Compounds structurally related to Ethyl 4-(4-fluorophenyl)-4-oxobutanoate have been synthesized and studied for their antimicrobial properties. For instance, Kumar et al. (2016) synthesized Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate and assessed its antimicrobial activities. Their research in "Chemical Data Collections" reveals the potential of such compounds in medicinal chemistry and drug development (Kumar et al., 2016).

Asymmetric Reduction for Pharmaceutical Applications

Another study by Kataoka et al. (1997) in "Applied Microbiology and Biotechnology" discusses the enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloro-3-oxobutanoate. This process, involving Escherichia coli transformants, highlights the significance of asymmetric reduction in the synthesis of pharmaceutical intermediates (Kataoka et al., 1997).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions necessary for handling and storage.


Future Directions

This involves predicting or suggesting future research directions. It could involve potential applications of the compound, modifications to improve its properties, or new reactions that it could undergo.


properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIGNAZAPKOTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365761
Record name ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate

CAS RN

41310-80-9
Record name ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate

Citations

For This Compound
1
Citations
JJ Teng, YH Qiao, Q Zhang, CH Li… - Synthetic …, 2013 - Taylor & Francis
A highly efficient intermolecular mutual addition of aromatic aldehydes with ethyl acrylate was developed by using tris(4-methoxylphenyl)phosphine as the catalyst. The reaction …
Number of citations: 3 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.